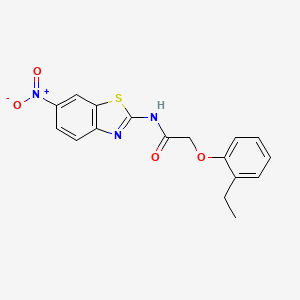![molecular formula C20H19N3O3S B3446207 3,4-dimethyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide](/img/structure/B3446207.png)
3,4-dimethyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide
Overview
Description
3,4-dimethyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide, also known as MPSP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Scientific Research Applications
3,4-dimethyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. 3,4-dimethyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide has been shown to inhibit the activity of several enzymes, including COX-2, MMP-9, and HDAC6, which are involved in various diseases.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide involves the inhibition of several enzymes, including COX-2, MMP-9, and HDAC6. COX-2 is an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation. MMP-9 is an enzyme that is involved in the breakdown of extracellular matrix proteins, which are important for tissue remodeling. HDAC6 is an enzyme that is involved in the regulation of gene expression.
Biochemical and Physiological Effects
3,4-dimethyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of prostaglandins, which are responsible for inflammation. 3,4-dimethyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide has also been shown to inhibit the breakdown of extracellular matrix proteins, which are important for tissue remodeling. Additionally, 3,4-dimethyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide has been found to induce apoptosis, which is programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
3,4-dimethyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide has several advantages for lab experiments. It is a potent inhibitor of several enzymes, which makes it useful for studying the role of these enzymes in various diseases. Additionally, 3,4-dimethyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide has been found to have low toxicity, which makes it safe for use in lab experiments. However, 3,4-dimethyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide has some limitations for lab experiments. It is not very soluble in water, which makes it difficult to use in certain experiments. Additionally, it has a short half-life, which means that it may not be effective for long-term studies.
Future Directions
There are several future directions for the study of 3,4-dimethyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide. One potential direction is to investigate its potential as a treatment for inflammatory diseases, such as arthritis. Another potential direction is to study its potential as a treatment for cancer. Additionally, further research is needed to determine the optimal dosage and administration of 3,4-dimethyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide for various applications. Finally, more research is needed to understand the mechanism of action of 3,4-dimethyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide and its effects on various enzymes and pathways.
properties
IUPAC Name |
3,4-dimethyl-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-14-6-7-16(13-15(14)2)20(24)22-17-8-10-18(11-9-17)27(25,26)23-19-5-3-4-12-21-19/h3-13H,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZAODJQOSNRED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-2-methyl-N-(3-pyridinylmethyl)benzamide](/img/structure/B3446129.png)
![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B3446134.png)
![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B3446139.png)
![2-{[1-(3,5-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B3446144.png)
![N-benzyl-2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B3446161.png)
![7-[2-oxo-2-(1-piperidinyl)ethoxy]-3-phenyl-4H-chromen-4-one](/img/structure/B3446169.png)
![2-(2-ethylphenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B3446181.png)

![2-(benzoylamino)-4,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B3446190.png)
![N-{4-[(2-pyridinylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B3446191.png)
![3-phenyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}propanamide](/img/structure/B3446197.png)
![2-fluoro-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide](/img/structure/B3446208.png)
![N-{4-[(2-pyridinylamino)sulfonyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B3446215.png)
![2-(4-chloro-3-methylphenoxy)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide](/img/structure/B3446229.png)